molecular formula C17H25BO4 B13935323 2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13935323
M. Wt: 304.2 g/mol
InChI Key: PMGAGIUUVMSGPE-UHFFFAOYSA-N
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Description

2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound’s unique structure, featuring a cyclopropylmethoxy group and a methoxyphenyl group, makes it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Alkylation: Starting with 3-hydroxy-4-halogenated benzaldehyde, alkylation is performed to introduce the cyclopropylmethoxy group.

    Hydroxylation: The intermediate is then subjected to hydroxylation to introduce the hydroxyl group.

    Alkylation: Another alkylation step is performed to introduce the methoxy group.

    Oxidation: Finally, the compound undergoes oxidation to form the desired boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with intermediates being purified at each step to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include phenols, quinones, alcohols, alkanes, and various substituted derivatives.

Scientific Research Applications

2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes involved in fibrosis by interfering with the TGF-β1/Smad signaling pathway . The compound’s boronic ester group allows it to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its combination of cyclopropylmethoxy and methoxyphenyl groups also contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C17H25BO4

Molecular Weight

304.2 g/mol

IUPAC Name

2-[4-(cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)14-9-8-13(10-15(14)19-5)20-11-12-6-7-12/h8-10,12H,6-7,11H2,1-5H3

InChI Key

PMGAGIUUVMSGPE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3CC3)OC

Origin of Product

United States

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